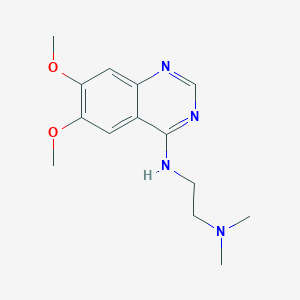
N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine, also known as DMQX, is a potent and selective non-competitive antagonist of the ionotropic glutamate receptor subtypes, specifically the AMPA receptors. DMQX has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mecanismo De Acción
N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine acts as a non-competitive antagonist of the AMPA receptor, specifically by binding to the receptor's ion channel and blocking the flow of ions through the channel. This results in a decrease in excitatory neurotransmission, which can have neuroprotective effects in certain neurological disorders.
Biochemical and Physiological Effects:
N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine has been shown to have potent neuroprotective effects in animal models of stroke and traumatic brain injury. It can also effectively block seizures induced by kainic acid and other convulsants. Additionally, N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine has been shown to have antidepressant effects in animal models of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine in lab experiments is its potency and selectivity for the AMPA receptor, which allows for precise manipulation of AMPA receptor function. However, one limitation is that N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
1. Further investigation into the potential use of N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
2. Development of more potent and selective AMPA receptor antagonists, based on the structure of N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine.
3. Investigation into the potential use of N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine in combination with other drugs for the treatment of epilepsy and other neurological disorders.
4. Further investigation into the mechanism of action of N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine and its effects on other neurotransmitter systems.
5. Investigation into the potential use of N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine as an antidepressant in humans.
Métodos De Síntesis
N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine can be synthesized through a multi-step process involving the condensation of 2,3-dimethoxybenzaldehyde with ethylenediamine, followed by the reaction of the resulting intermediate with 6,7-dimethoxy-4-quinazolinamine. This process yields N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine as a white crystalline powder.
Aplicaciones Científicas De Investigación
N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine has been widely used in scientific research to study the role of AMPA receptors in the central nervous system. It has been shown to have potent neuroprotective effects in animal models of stroke and traumatic brain injury. N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine has also been studied for its potential use in treating epilepsy, as it can effectively block seizures induced by kainic acid and other convulsants.
Propiedades
Nombre del producto |
N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine |
|---|---|
Fórmula molecular |
C14H20N4O2 |
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
N-(6,7-dimethoxyquinazolin-4-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C14H20N4O2/c1-18(2)6-5-15-14-10-7-12(19-3)13(20-4)8-11(10)16-9-17-14/h7-9H,5-6H2,1-4H3,(H,15,16,17) |
Clave InChI |
YYAINWMZKWTMGT-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC1=NC=NC2=CC(=C(C=C21)OC)OC |
SMILES canónico |
CN(C)CCNC1=NC=NC2=CC(=C(C=C21)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(E)-(2-fluorophenyl)methyleneamino]thiourea](/img/structure/B255993.png)



![ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B256005.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B256010.png)
![N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B256013.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide](/img/structure/B256016.png)
![4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide](/img/structure/B256017.png)

![2-methoxyethyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate](/img/structure/B256027.png)
![N-{4-[(ethylsulfonyl)amino]-2-methylphenyl}ethanesulfonamide](/img/structure/B256028.png)

